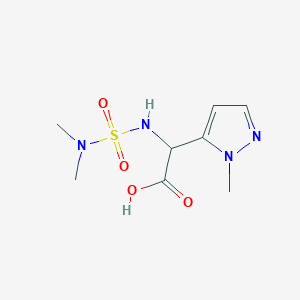
N-(2-hydroxy-2-phenylpropyl)-N,1-dimethylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-2-phenylpropyl)-N,1-dimethylpyrrole-2-carboxamide is an organic compound with a complex structure that includes a pyrrole ring, a hydroxyphenyl group, and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylpropyl)-N,1-dimethylpyrrole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-hydroxy-2-phenylpropylamine and 1-dimethylpyrrole-2-carboxylic acid.
Amide Formation: The amine group of 2-hydroxy-2-phenylpropylamine reacts with the carboxylic acid group of 1-dimethylpyrrole-2-carboxylic acid to form the amide bond. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for aromatic substitution.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Potential use as a pharmacophore in drug design due to its structural features.
Biochemical Studies: Used in studying enzyme interactions and inhibition mechanisms.
Industry:
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
- N-(2-Hydroxy-2-phenylpropyl)-N-methylpyrrole-2-carboxamide
- N-(2-Hydroxy-2-phenylpropyl)-N,1-dimethylpyrrole-3-carboxamide
Uniqueness:
- Structural Differences: The presence of the dimethyl group on the pyrrole ring and the specific positioning of the hydroxyphenyl group make N-(2-hydroxy-2-phenylpropyl)-N,1-dimethylpyrrole-2-carboxamide unique.
- Reactivity: The compound’s unique structure influences its reactivity and interaction with other molecules, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-N,1-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(20,13-8-5-4-6-9-13)12-18(3)15(19)14-10-7-11-17(14)2/h4-11,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXVNNYSCRPKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CC=CN1C)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(dimethylamino)-2-oxoethyl]-N-[(2-ethyl-1,3-oxazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6978222.png)
![3-[2-(dimethylamino)-2-oxoethyl]-N-[(1R)-1-(3-fluoro-4-methylphenyl)ethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6978238.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[(3R)-oxolan-3-yl]azetidine-1-carboxamide](/img/structure/B6978246.png)


![tert-butyl N-[9-[(2-hydroxy-3-methoxypropyl)amino]-3-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B6978259.png)
![tert-butyl N-[1-cyclohexyl-5-[3-(hydroxymethyl)pyrrolidin-1-yl]-5-oxopentan-2-yl]carbamate](/img/structure/B6978265.png)


![2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1-methoxy-2-methylpropan-2-yl)piperazin-1-yl]ethanone](/img/structure/B6978281.png)
![[3-(2,2-Difluoroethyl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6978287.png)
![methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B6978295.png)
![Tert-butyl 1-[1-(4-oxopentanoyl)piperidin-4-yl]-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6978325.png)
![N,N,1-trimethyl-5-[[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]methyl]imidazol-2-amine](/img/structure/B6978344.png)
